molecular formula C15H23NO2 B15344035 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol CAS No. 2207-83-2

4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol

Cat. No.: B15344035
CAS No.: 2207-83-2
M. Wt: 249.35 g/mol
InChI Key: RVCFDYFCYVBHKW-UHFFFAOYSA-N
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Description

4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol is a chemical compound with the molecular formula C15H23NO2 It is known for its unique structure, which includes a cyclohexylamino group attached to a hydroxypropylphenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol typically involves the reaction of cyclohexylamine with a suitable precursor, such as a hydroxypropylphenol derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: Cyclohexylamine and a hydroxypropylphenol derivative.

    Reaction Conditions: Solvent (ethanol or methanol), heating (typically around 60-80°C).

    Procedure: The reactants are mixed and heated under reflux conditions until the reaction is complete. The product is then isolated and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amine derivatives.

    Substitution Products: Ethers or esters.

Scientific Research Applications

4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol involves its interaction with specific molecular targets. The cyclohexylamino group can interact with various receptors or enzymes, potentially inhibiting their activity. The hydroxyl group may also play a role in binding to active sites or facilitating the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol can be compared to other similar compounds, such as:

  • 4-[2-(Cyclohexylamino)-1-hydroxyethyl]phenol
  • 4-[2-(Cyclohexylamino)-1-hydroxybutyl]phenol

These compounds share a similar core structure but differ in the length and nature of the hydroxyalkyl chain. The unique properties of this compound, such as its specific binding affinity and reactivity, make it distinct and valuable for various applications.

Properties

CAS No.

2207-83-2

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

4-[2-(cyclohexylamino)-1-hydroxypropyl]phenol

InChI

InChI=1S/C15H23NO2/c1-11(16-13-5-3-2-4-6-13)15(18)12-7-9-14(17)10-8-12/h7-11,13,15-18H,2-6H2,1H3

InChI Key

RVCFDYFCYVBHKW-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)NC2CCCCC2

Origin of Product

United States

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